molecular formula C4H7NaO3 B587438 (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt CAS No. 344298-82-4

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt

Cat. No. B587438
CAS RN: 344298-82-4
M. Wt: 130.111
InChI Key: NBPUSGBJDWCHKC-JXTHZSAGSA-M
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Description

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt, also known as D-β-hydroxybutyrate, is a chiral molecule that has been gaining attention in scientific research due to its potential therapeutic applications. It is a ketone body that is produced by the liver during periods of fasting or low-carbohydrate diets. In recent years, it has been studied for its effects on metabolism, energy production, and neurological function.

Mechanism Of Action

The mechanism of action of (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt is complex and not fully understood. It is thought to work by activating certain signaling pathways in the body, including the AMP-activated protein kinase (AMPK) pathway and the NAD+-dependent protein deacetylase pathway. These pathways are involved in energy metabolism and cellular homeostasis.
Biochemical and Physiological Effects
(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt has a number of biochemical and physiological effects on the body. It is a source of energy for the brain and other tissues during periods of fasting or low-carbohydrate diets. It has been shown to improve insulin sensitivity and reduce inflammation, which may be beneficial in the treatment of metabolic disorders. It has also been studied for its potential to improve cognitive function and reduce the risk of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt has a number of advantages and limitations for lab experiments. One advantage is that it is a stable and easily synthesized molecule, which makes it easy to work with in the lab. However, one limitation is that it is not widely available commercially, which can make it difficult to obtain for some researchers.

Future Directions

There are a number of future directions for research on (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt. One area of interest is in the development of new therapies for metabolic disorders, such as type 2 diabetes and obesity. Another area of interest is in the development of new therapies for neurological diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is interest in exploring the potential anti-tumor effects of (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt and its potential use as an adjuvant therapy in cancer treatment.

Synthesis Methods

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt can be synthesized through a number of methods, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the reaction of acetoacetate with hydrogen gas in the presence of a palladium catalyst. The resulting product is then treated with sodium hydroxide to form the sodium salt of (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Saltβ-hydroxybutyrate. Enzymatic synthesis involves the use of enzymes to catalyze the conversion of acetoacetate into (R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Saltβ-hydroxybutyrate.

Scientific Research Applications

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt has been studied for its potential therapeutic applications in a variety of fields, including metabolic disorders, neurological diseases, and cancer. In metabolic disorders, it has been shown to improve insulin sensitivity and reduce inflammation. In neurological diseases, it has been studied for its potential to improve cognitive function and reduce the risk of neurodegenerative diseases. In cancer research, it has been shown to have anti-tumor effects and may be useful as an adjuvant therapy.

properties

IUPAC Name

sodium;(3R)-3,4,4,4-tetradeuterio-3-hydroxybutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3.Na/c1-3(5)2-4(6)7;/h3,5H,2H2,1H3,(H,6,7);/q;+1/p-1/t3-;/m1./s1/i1D3,3D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPUSGBJDWCHKC-JXTHZSAGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)[O-])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@](CC(=O)[O-])(C([2H])([2H])[2H])O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857738
Record name Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-(-)-3-Hydroxybutyric Acid-d4 Sodium Salt

CAS RN

344298-82-4
Record name Sodium (3R)-3-hydroxy(3,4,4,4-~2~H_4_)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857738
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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